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Compound of Interest

Compound Name: 3-Methyl-1,4-pentadiene

Cat. No.: B074747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Methyl-1,4-
pentadiene (CAS No: 1115-08-8), a valuable building block in organic synthesis. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 3-Methyl-1,4-pentadiene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

Data not publicly

available in detail
- -

Vinyl Protons

(CH=CH₂)

Data not publicly

available in detail
- - Methine Proton (CH)

Data not publicly

available in detail
- - Methyl Protons (CH₃)

Note: While ¹H NMR spectra for 3-Methyl-1,4-pentadiene are available on platforms such as

SpectraBase, detailed chemical shifts, multiplicities, and coupling constants are not fully

provided in publicly accessible resources. The general regions for vinyl, methine, and methyl

protons can be predicted based on standard chemical shift tables.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm) Assignment

Data not publicly available in detail C1 (CH₂)

Data not publicly available in detail C2 (CH)

Data not publicly available in detail C3 (C)

Data not publicly available in detail C4 (CH)

Data not publicly available in detail C5 (CH₂)

Data not publicly available in detail C6 (CH₃)

Note: Publicly available ¹³C NMR data for 3-Methyl-1,4-pentadiene is limited. ChemicalBook

indicates the availability of a spectrum, but the specific chemical shifts are not detailed in the

provided information.

Infrared (IR) Spectroscopy
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The gas-phase IR spectrum of 3-Methyl-1,4-pentadiene is available through the NIST

Chemistry WebBook. Key absorption bands are characteristic of its alkene and methyl

functionalities.

Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium =C-H Stretch (vinyl)

2950 - 2850 Medium-Strong
C-H Stretch (methyl and

methine)

~1640 Medium C=C Stretch (alkene)

~1450 Medium C-H Bend (methyl)

~990 and ~910 Strong =C-H Bend (out-of-plane, vinyl)

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI) at 70 eV

The mass spectrum of 3-Methyl-1,4-pentadiene is characterized by a molecular ion peak and

several fragment ions.

m/z Relative Intensity Possible Fragment

82 Moderate [M]⁺ (Molecular Ion)

67 High [M - CH₃]⁺

41 High [C₃H₅]⁺ (Allyl cation)

39 Moderate [C₃H₃]⁺

Note: The fragmentation pattern is consistent with the cleavage of the methyl group and other

rearrangements common in unsaturated hydrocarbons.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
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NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A dilute solution of 3-Methyl-1,4-pentadiene (a volatile liquid) is prepared

in a deuterated solvent, typically chloroform-d (CDCl₃), within a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0

ppm). For ¹H NMR, a concentration of 5-25 mg in ~0.6 mL of solvent is typical. For the less

sensitive ¹³C NMR, a higher concentration may be required.

Instrumentation and Data Acquisition: Spectra are typically acquired on a Fourier Transform

(FT) NMR spectrometer with a field strength of 300 MHz or higher.

¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral

width of approximately 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay

of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the

spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a

larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds)

are necessary to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: For gas-phase IR spectroscopy, a small amount of the volatile 3-Methyl-
1,4-pentadiene is introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

The cell is then placed in the spectrometer's sample compartment. For liquid-phase analysis, a

thin film of the neat liquid can be placed between two salt plates.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is

used. A background spectrum of the empty gas cell (or clean salt plates) is recorded first. The

sample is then introduced, and the sample spectrum is recorded. The final spectrum is

presented in terms of absorbance or transmittance as a function of wavenumber (typically

4000-400 cm⁻¹). Multiple scans are averaged to enhance the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile compound like 3-Methyl-1,4-pentadiene,

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is
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injected into a gas chromatograph, where it is vaporized and separated from any impurities on

a capillary column (e.g., a non-polar column). The eluting compound then enters the mass

spectrometer's ion source. Electron Ionization (EI) is a standard method where the sample

molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and

fragmentation.

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and

fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating

a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
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Caption: Logical Flow of an NMR Spectroscopy Experiment.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-1,4-pentadiene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074747#spectroscopic-data-for-3-methyl-1-4-
pentadiene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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